molecular formula C10H9N3O2 B2805621 1-methyl-5-(4-nitrophenyl)-1H-pyrazole CAS No. 1339768-47-6

1-methyl-5-(4-nitrophenyl)-1H-pyrazole

Cat. No. B2805621
CAS RN: 1339768-47-6
M. Wt: 203.201
InChI Key: RYDRFLGHCCWBPA-UHFFFAOYSA-N
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Description

1-methyl-5-(4-nitrophenyl)-1H-pyrazole is a chemical compound . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves nitration reactions with nitric acid or sulfuric–nitric acid mixtures . Other methods include electrophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in electrophilic substitution reactions . The nitration of azoles is one of the main synthetic routes to nitroazoles .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.17 . Its predicted melting point is 123-126 °C, boiling point is 410.0±47.0 °C, and density is 1.53±0.1 g/cm3 .

Scientific Research Applications

X-ray Diffraction and DFT Studies

1-Methyl-5-(4-nitrophenyl)-1H-pyrazole derivatives have been studied using X-ray diffraction and Density Functional Theory (DFT) calculations. This research focused on understanding the impact of intramolecular hydrogen bonding on the reductive cyclization process in these derivatives, leading to substituted 1H-pyrazolo[3,4-b]quinoxalines. The findings suggest that intramolecular hydrogen bonds play a significant role in the low reactivity of the studied compounds (Szlachcic et al., 2020).

Corrosion Inhibition in Petroleum Industry

In the petroleum industry, pyrazole derivatives, including this compound, have been explored for their potential application in corrosion mitigation of N80 steel in acidic environments. This study integrated various techniques, such as electrochemical impedance spectroscopy and scanning electron microscopy, to assess the protective efficiency of these derivatives (Singh et al., 2020).

Reactivity in Diels-Alder Reaction

The compound's reactivity in the Diels-Alder reaction has been investigated. 4-Nitrosopyrazoles, including this compound, are known for their high reactivity and biological activity. This study focused on the interaction of these compounds with diene hydrocarbons, predicting potential biological activities (Volkova et al., 2021).

Hydrogen Bonding in Molecular Structures

The role of hydrogen bonding in the molecular structures of related pyrazole compounds has been analyzed. This research provides insights into the hydrogen-bonded chains and sheets in these compounds, contributing to a deeper understanding of their chemical behavior (Portilla et al., 2007).

Structural and Spectral Investigations

Structural and spectral studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, have been conducted. These investigations, including single-crystal X-ray diffraction and DFT calculations, help understand the molecular characteristics of pyrazole derivatives (Viveka et al., 2016).

DNA/Protein Interaction and Cytotoxicity Studies

Research on Ni(II) complexes with Schiff base ligands derived from pyrazole compounds, including studies on their interaction with DNA/proteins and their cytotoxicities, has been conducted. This research is significant for understanding the biological interactions and potential medical applications of these compounds (Yu et al., 2017).

Safety and Hazards

Specific hazards arising from 1-methyl-5-(4-nitrophenyl)-1H-pyrazole are not available in the retrieved data . It’s recommended to handle this compound with appropriate safety measures.

Future Directions

While specific future directions for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole are not mentioned in the retrieved papers, similar compounds have shown promise in various areas of research, including antimicrobial agents that interfere with iron homeostasis .

properties

IUPAC Name

1-methyl-5-(4-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-10(6-7-11-12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDRFLGHCCWBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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